Cyclizine, first synthesized in 1947 as an H1-histamine receptor antagonist, was historically used to treat motion sickness and vertigo, notably during NASA’s Apollo missions [6]. The deuterated analog Cyclizine-d3 (specifically labeled at the N-methyl group) emerged in response to the need for advanced analytical methodologies in antihistamine research. Unlike its parent compound, Cyclizine-d3 incorporates three deuterium atoms at the 4-methylpiperazine moiety (chemical name: 1-(Diphenylmethyl)-4-(methyl-d3)piperazine), distinguishing it through isotopic purity >95–99% [3] [9]. This structural refinement retains Cyclizine’s pharmacological target specificity while providing unique advantages for isotope-ratio-based assays. Modern applications leverage Cyclizine-d3 to investigate Cyclizine’s metabolic fate, receptor-binding kinetics, and potential repurposing—addressing gaps in antihistamine research while exemplifying deuterium’s role in refining legacy therapeutics.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4